7-Bromoisochroman-1-one

CAS No.: 1394180-31-4

Cat. No.: VC2570238

Molecular Formula: C9H7BrO2

Molecular Weight: 227.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394180-31-4 |

|---|---|

| Molecular Formula | C9H7BrO2 |

| Molecular Weight | 227.05 g/mol |

| IUPAC Name | 7-bromo-3,4-dihydroisochromen-1-one |

| Standard InChI | InChI=1S/C9H7BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 |

| Standard InChI Key | PAMOJTCNFNGBLS-UHFFFAOYSA-N |

| SMILES | C1COC(=O)C2=C1C=CC(=C2)Br |

| Canonical SMILES | C1COC(=O)C2=C1C=CC(=C2)Br |

Introduction

Chemical Identity and Structure

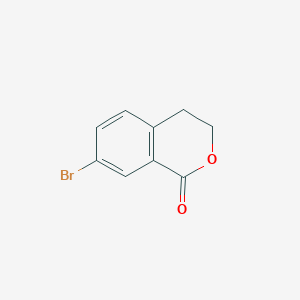

7-Bromoisochroman-1-one (CAS No. 1394180-31-4) is a bicyclic compound comprised of a benzene ring fused to a six-membered oxygen-containing lactone ring. The bromine substituent at the 7-position significantly influences its chemical behavior and applications.

Basic Identifiers

| Parameter | Value |

|---|---|

| IUPAC Name | 7-bromo-3,4-dihydroisochromen-1-one |

| CAS Registry Number | 1394180-31-4 |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.05 g/mol |

| Standard InChI | InChI=1S/C9H7BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 |

| Standard InChIKey | PAMOJTCNFNGBLS-UHFFFAOYSA-N |

| SMILES | C1COC(=O)C2=C1C=CC(=C2)Br |

The compound features a lactone moiety with a bromine atom at the 7-position of the isochroman backbone. This structural arrangement confers specific chemical and physical properties that distinguish it from other related compounds.

Physical and Chemical Properties

7-Bromoisochroman-1-one exhibits distinctive physical and chemical properties that make it valuable for various applications in organic synthesis and potential pharmaceutical development.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Colorless crystals | |

| Crystallization Solvent | Diethyl ether (Et₂O) | |

| Melting Point | 79.0-81.5 °C | |

| Density | 1.621±0.06 g/cm³ (Predicted) | |

| Boiling Point | 348.7±42.0 °C (Predicted) |

Spectroscopic Data

The compound has been characterized using various spectroscopic techniques, providing essential data for identification and purity assessment.

Infrared Spectroscopy (IR)

The IR spectrum (ATR) shows characteristic absorption bands at ν 3073, 1709, 1595, 1422, 1271, 1066 cm⁻¹, with the strong band at 1709 cm⁻¹ corresponding to the lactone carbonyl stretch .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

δ 3.02 (2H, t, J = 6.0 Hz), 4.54 (2H, t, J = 6.0 Hz), 7.16 (1H, d, J = 8.1 Hz), 7.66 (1H, d, J = 8.1 Hz), 8.24 (1H, s) .

¹³C NMR (100 MHz, CDCl₃):

δ 27.1 (and additional signals that were partially cut off in the source material) .

These spectroscopic data provide valuable information for structure confirmation and purity assessment of 7-Bromoisochroman-1-one.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 7-Bromoisochroman-1-one, highlighting the versatility of modern organic synthesis techniques.

From 7-Nitroisochroman-1-one

One established synthetic route involves the conversion of 7-nitroisochroman-1-one to 7-aminoisobenzofuran-1(3H)-one via hydrogenation, followed by diazotization and bromination:

-

Hydrogenation of 7-nitroisochroman-1-one using 10% palladium on active carbon in ethyl acetate under H₂ atmosphere at room temperature for 10 hours.

-

After filtration and concentration, the resulting 7-aminoisobenzofuran-1(3H)-one is dissolved in aqueous hydrobromic acid.

-

Diazotization is performed by slow addition of sodium nitrite solution at 0°C.

-

Addition of copper(I) bromide in hydrobromic acid followed by heating at 80°C completes the transformation.

-

The reaction mixture is quenched with ammonium chloride solution, extracted with ethyl acetate, and purified by column chromatography.

This method provides 7-bromoisochroman-1-one in excellent yield (95%) .

Alternative Synthetic Approaches

The synthesis of 7-Bromoisochroman-1-one typically involves several methodologies, including cyclization processes that introduce the bromine substituent. Modern synthetic approaches may employ:

-

Direct bromination of isochroman-1-one using selective brominating agents

-

Transition metal-catalyzed coupling reactions

-

Ring-closing strategies from appropriately functionalized precursors

These methods highlight the versatility and efficiency of modern synthetic organic chemistry in producing halogenated isochromenes.

Chemical Reactivity and Applications

Reactivity Profile

As a halogenated isochromanone, 7-Bromoisochroman-1-one exhibits reactivity typical of lactones with the added functionality provided by the bromine substituent:

-

The lactone moiety can undergo ring-opening reactions with nucleophiles

-

The bromine substituent serves as a handle for various transformations including:

-

Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

-

Nucleophilic substitution reactions

-

Elimination reactions leading to unsaturated derivatives

-

Applications in Organic Synthesis

7-Bromoisochroman-1-one has been utilized as a valuable building block in organic synthesis, particularly in:

-

The preparation of more complex heterocyclic systems

-

As an intermediate in the synthesis of bioactive compounds

-

Structure-activity relationship studies in medicinal chemistry

-

The development of novel synthetic methodologies

One notable application is its use in olefination reactions of lactones as documented in the literature. For example, it has been employed as a substrate in organic acid-induced olefination reactions with tert-butyl compounds .

Comparative Analysis with Related Compounds

Positional Isomers

7-Bromoisochroman-1-one differs from its positional isomers such as 6-Bromoisochroman-1-one in several aspects:

-

Electronic distribution and steric environment

-

Reactivity patterns in substitution reactions

-

Physical properties including melting points and spectroscopic characteristics

-

Potential biological activities

The position of the bromine atom significantly influences the compound's electronic distribution, which in turn affects its chemical behavior and applications in synthetic chemistry.

Structural Analogs

Comparison with other halogenated isochromanones reveals important structure-activity relationships:

| Compound | Key Structural Difference | Impact on Properties |

|---|---|---|

| 7-Nitroisochroman-1-one | Contains nitro group instead of bromine | Higher melting point (115-117°C), different reactivity profile |

| 7-Aminoisochroman-1-one | Contains amino group instead of bromine | More nucleophilic, different hydrogen bonding properties |

| 7-BROMO-1H-ISOCHROMENE-1,3(4H)-DIONE | Contains additional carbonyl group | Different reactivity, higher molecular weight (241.04 g/mol) |

These comparisons highlight the unique properties conferred by the bromine substituent at the 7-position of the isochromanone scaffold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume